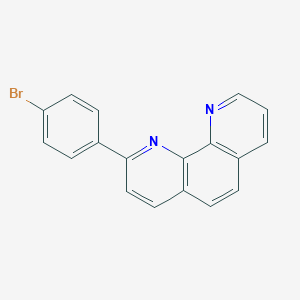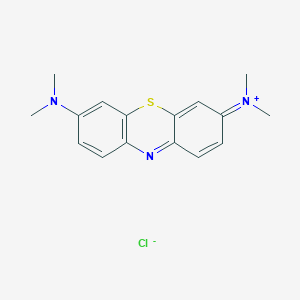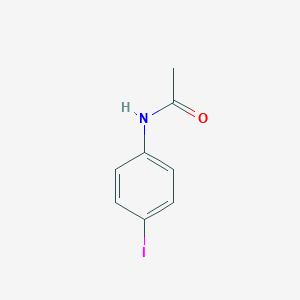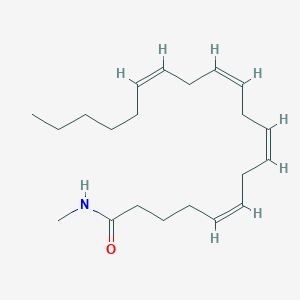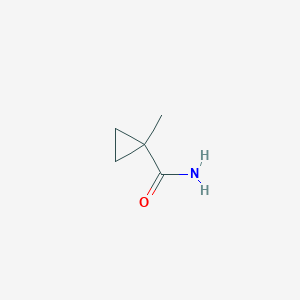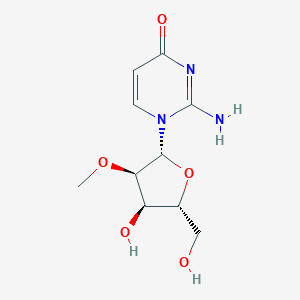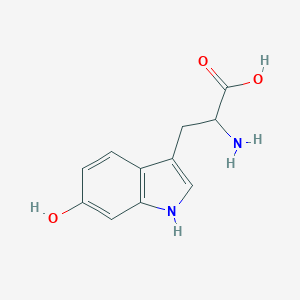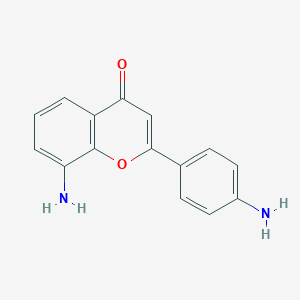
8-Amino-2-(4-aminophenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-2-(4-aminophenyl)chromen-4-one, commonly known as 4-Acetamido-2-aminophenyl chromen-4-one (abbreviated as AAPC) is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
8-Amino-2-(4-aminophenyl)chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, 8-Amino-2-(4-aminophenyl)chromen-4-one has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
8-Amino-2-(4-aminophenyl)chromen-4-one exerts its biological effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes. CK2 is overexpressed in many types of cancer and is involved in tumor growth, survival, and metastasis. 8-Amino-2-(4-aminophenyl)chromen-4-one inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation activity.
Biochemical and Physiological Effects:
8-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. It can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 8-Amino-2-(4-aminophenyl)chromen-4-one can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also protect neurons from oxidative stress by activating the Nrf2/ARE pathway and increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
8-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 8-Amino-2-(4-aminophenyl)chromen-4-one has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has low bioavailability and a short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 8-Amino-2-(4-aminophenyl)chromen-4-one. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 8-Amino-2-(4-aminophenyl)chromen-4-one. Another area of interest is the evaluation of 8-Amino-2-(4-aminophenyl)chromen-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy. Furthermore, the potential use of 8-Amino-2-(4-aminophenyl)chromen-4-one as a neuroprotective agent in neurodegenerative disorders such as Parkinson's disease and Huntington's disease warrants further investigation. Finally, the development of 8-Amino-2-(4-aminophenyl)chromen-4-one analogs with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 8-Amino-2-(4-aminophenyl)chromen-4-one is a synthetic compound that has shown promising therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of protein kinase CK2, which regulates various cellular processes. 8-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments but also has some limitations. Future research on 8-Amino-2-(4-aminophenyl)chromen-4-one could lead to the development of more potent and selective CK2 inhibitors and the evaluation of its potential therapeutic applications.
Méthodes De Synthèse
8-Amino-2-(4-aminophenyl)chromen-4-one can be synthesized by a multi-step process starting from 4-nitrophenol. The first step involves the conversion of 4-nitrophenol to 4-nitrophenyl acetate, which is then reduced to 4-acetamidophenol. The next step involves the condensation of 4-acetamidophenol with 2-aminobenzamide to form 8-Amino-2-(4-aminophenyl)chromen-4-one. The final product is obtained after purification by column chromatography.
Propriétés
Numéro CAS |
199460-09-8 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
8-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-13(18)11-2-1-3-12(17)15(11)19-14/h1-8H,16-17H2 |
Clé InChI |
CVYYMAGFKTYJAG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |
SMILES canonique |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=CC=C(C=C3)N |
Synonymes |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





